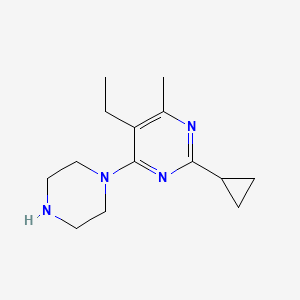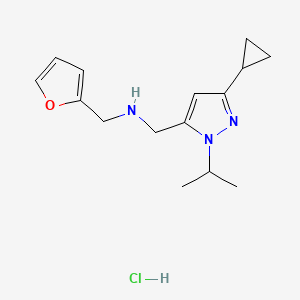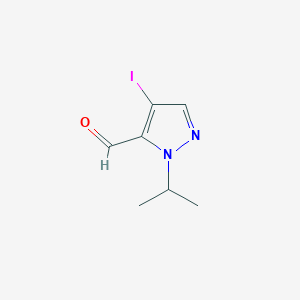![molecular formula C20H15ClN6 B15112488 2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15112488.png)
2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethylphenyl group attached to a pyrazolo-triazolo-pyrimidine core
準備方法
The synthesis of 2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of chlorophenyl and dimethylphenyl derivatives, which undergo cyclization in the presence of catalysts and under controlled temperature and pressure conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
化学反応の分析
2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other groups using appropriate reagents.
Addition: Addition reactions may involve the addition of nucleophiles or electrophiles to the pyrazolo-triazolo-pyrimidine core.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
- 2-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 2-(2-chlorophenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The uniqueness of this compound lies in its specific combination of chlorophenyl and dimethylphenyl groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C20H15ClN6 |
|---|---|
分子量 |
374.8 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15ClN6/c1-12-7-8-17(13(2)9-12)27-19-15(10-23-27)20-24-18(25-26(20)11-22-19)14-5-3-4-6-16(14)21/h3-11H,1-2H3 |
InChIキー |
OYNAIKYWBSJWTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(3-oxetanyl)acetic acid](/img/structure/B15112416.png)

![1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B15112421.png)
![Propyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride](/img/structure/B15112425.png)

![(1R,2S)-2-[(Dichloroacetyl)amino]-3-fluoro-1-[4-(methylsulfonyl)phenyl]propyl butyrate](/img/structure/B15112436.png)
![1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15112442.png)

![1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15112467.png)
![N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide](/img/structure/B15112480.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine](/img/structure/B15112481.png)

![N-[1-(2-naphthyloxyethyl)-2-oxoindolin-3-yl]acetamide](/img/structure/B15112493.png)
![3-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione](/img/structure/B15112500.png)
